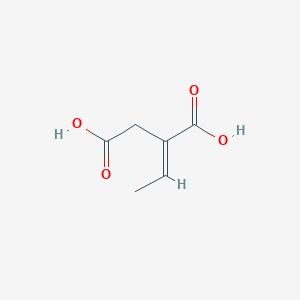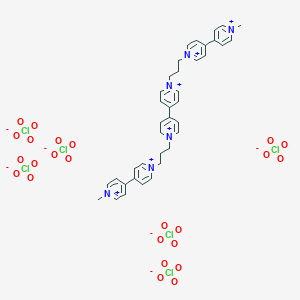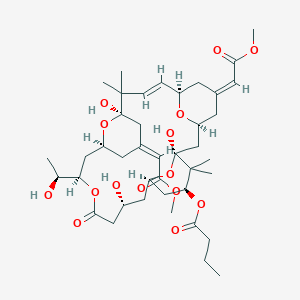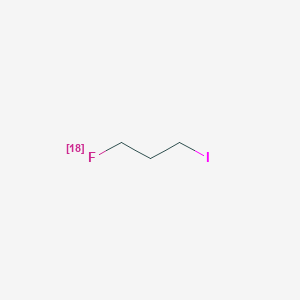
Bruceanol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bruceanol A is a natural product that was first isolated from the marine sponge Ianthella basta in 2011. It belongs to the class of polyketides and exhibits unique structural features. This compound has been found to possess potent biological activities, making it a promising lead compound for drug discovery and development.
Applications De Recherche Scientifique
Antibacterial and Antiviral Applications
- Antibiotic Activity : Bruceanol B, a compound related to Bruceanol A, has shown inhibitory activity against the trafficking of viral glycoproteins in virus-infected cells and syncytium formation, without affecting glycoprotein synthesis. This suggests its potential as an antibiotic that generates oxygen radicals (Lee et al., 2011).
- Wound Healing and Antibacterial Activities : Research has highlighted the wound healing and antibacterial activities of Brucea antidysenterica, traditionally used for treating ailments including wounds. The aqueous fraction of Brucea antidysenterica methanol leaf extract showed significant wound contraction and antibacterial growth inhibition, indicating its therapeutic potential (Wolde et al., 2022).
Antitumor and Anticancer Properties
- Antitumor Activity : Bruceantin, derived from Brucea antidysenterica, exhibits activity against various cancer cell lines, inducing apoptosis and cell differentiation. This is achieved through down-regulation of c-MYC, affecting leukemia, lymphoma, and myeloma cells in culture and xenograft models (Cuendet & Pezzuto, 2004).
Antiparasitic Effects
- Anti-trypanosomal Effect : Extracts from Peristrophe bicalyculata, related to the Brucea genus, demonstrated significant effects against Trypanosoma brucei brucei-infected rats, highlighting its potential in antitrypanosomiasis drug development (Abimbola et al., 2013).
Bioavailability and Pharmacokinetics
- HPLC-MS/MS Method for Bioavailability Study : A study on bruceines D & E, quassinoids from Brucea javanica, used HPLC-MS/MS to understand their bioavailability and pharmacokinetics in rat plasma. This provided insights into the effective use of these compounds in therapeutic applications (Man & Choo, 2017).
Antidiabetic Effects
- Hypoglycemic Activity : The seeds of Brucea javanica have been examined for their antidiabetic properties. Extracts were found to have hypoglycemic activity, indicating the potential for treatment of diabetes mellitus (Shahida et al., 2011).
Nanoparticulate Delivery Systems
- Nanoparticulate Delivery for Brucea javanica : The use of nanoparticulate delivery systems is proposed to improve the bioavailability of active components in Brucea javanica, which has shown a variety of antitumoral and anti-inflammatory properties. This approach could enhance clinical applications of Brucea javanica in cancer treatment (Chen et al., 2013).
Propriétés
Numéro CAS |
101391-06-4 |
|---|---|
Formule moléculaire |
C13H20O4S |
Poids moléculaire |
542.5 g/mol |
Nom IUPAC |
methyl (2S,3R,6R,8S,12S,13S,14R,15R,16S,17R)-3-benzoyloxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C28H30O11/c1-12-9-15(29)21(31)26(2)14(12)10-16-27-11-37-28(25(35)36-3,22(32)17(30)19(26)27)20(27)18(24(34)38-16)39-23(33)13-7-5-4-6-8-13/h4-9,14,16-22,30-32H,10-11H2,1-3H3/t14-,16+,17+,18+,19+,20+,21+,22-,26-,27?,28+/m0/s1 |
Clé InChI |
QSNVEJIGBNLCQI-KMRSUJGASA-N |
SMILES isomérique |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3C45[C@@H]2[C@H]([C@@H]([C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O)O)C)O |
SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O)O)C)O |
SMILES canonique |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O)O)C)O |
Synonymes |
uceanol A bruceanol-A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)








![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B217561.png)


